molecular formula C12H15BrO3 B1465354 Methyl 4-(4-bromo-2-methylphenoxy)butanoate CAS No. 1339186-05-8

Methyl 4-(4-bromo-2-methylphenoxy)butanoate

Cat. No.: B1465354
CAS No.: 1339186-05-8
M. Wt: 287.15 g/mol
InChI Key: NBZOBBGVAKUHBB-UHFFFAOYSA-N
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Description

“Methyl 4-(4-bromo-2-methylphenoxy)butanoate” is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15BrO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Supramolecular Solvent-Based Liquid Phase Microextraction for Phenoxy Acid Herbicides Analysis A study by Seebunrueng et al. (2020) developed a green supramolecular solvent for the extraction of phenoxy acid herbicides, including 4-(4-Chloro-2-methylphenoxy) butanoic acid, a compound structurally related to Methyl 4-(4-bromo-2-methylphenoxy)butanoate. This innovative approach used for liquid phase microextraction (LPME) demonstrates the compound's potential applicability in environmental analytical chemistry, especially for the detection and analysis of herbicide residues in water and rice samples. The study highlights the solvent's stability, efficiency, and high reproducibility for high-performance liquid chromatography (HPLC) analysis, presenting a significant advancement in the extraction of phenoxy acid herbicides with relevance to environmental monitoring and food safety assessments Seebunrueng et al., 2020.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

methyl 4-(4-bromo-2-methylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZOBBGVAKUHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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